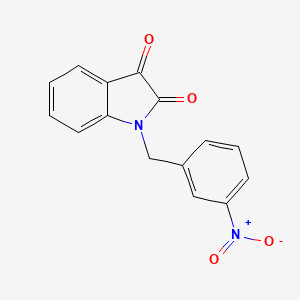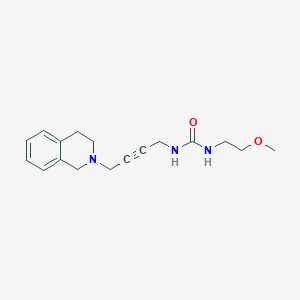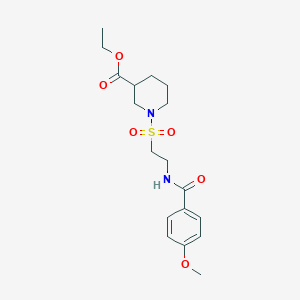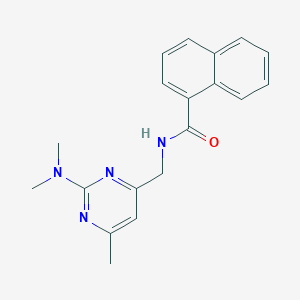
1-(3-nitrobenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrobenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitro group attached to a benzyl moiety, which is further connected to an indole ring system. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrobenzyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the nitration of benzyl compounds to introduce the nitro group. This is followed by a series of reactions to form the indole ring system. The key steps include:
Nitration: Benzyl compounds are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Indole Ring: The nitrated benzyl compound undergoes cyclization reactions to form the indole ring. This can involve the use of reagents such as phosphorus oxychloride (POCl3) and bases like sodium hydroxide (NaOH).
Final Assembly: The final step involves the coupling of the nitrobenzyl moiety with the indole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-(3-Nitrobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products:
Reduction Products: Amino derivatives of the indole compound.
Oxidation Products: Various oxidized forms of the indole ring.
Substitution Products: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
1-(3-Nitrobenzyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-nitrobenzyl)-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
1-(3-Nitrobenzyl)-1H-indole-2,3-dione can be compared with other indole derivatives:
Similar Compounds: 1-(2-nitrobenzyl)-1H-indole-2,3-dione, 1-(4-nitrobenzyl)-1H-indole-2,3-dione.
Uniqueness: The position of the nitro group on the benzyl moiety can significantly influence the compound’s reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties.
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)16(15(14)19)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCUAJNKKBKMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2547794.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)


![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)
